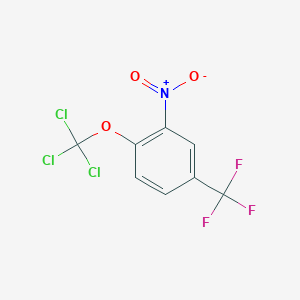

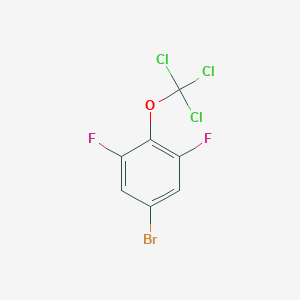

![molecular formula C8H18Cl2N2 B1403957 2,7-Diazaspiro[4.5]decane dihydrochloride CAS No. 1334499-87-4](/img/structure/B1403957.png)

2,7-Diazaspiro[4.5]decane dihydrochloride

Overview

Description

2,7-Diazaspiro[4.5]decane dihydrochloride is a chemical compound with the empirical formula C8H15ClN2O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of 2,8-diazaspiro[4.5]decan-1-one derivatives has been described in several studies . These compounds have been synthesized using a variety of templates including spiropiperidinyl-γ-lactams, spiropiperidinylimide, spiropiperidinylureas, and spiropiperidinylhydantoins . The synthesis process involves the formation of three carbon-carbon bonds in a domino reaction, which includes highly regioselective C-C coupling and spiro scaffold steps .Molecular Structure Analysis

The molecular structure of 2,7-Diazaspiro[4.5]decane is characterized by a spirocyclic scaffold . The molecular formula is C8H16N2 , and the compound has a molecular weight of 140.23 g/mol . The InChI code is 1S/C8H16N2/c1-2-8(6-9-4-1)3-5-10-7-8/h9-10H,1-7H2 .Chemical Reactions Analysis

The chemical reactions involving 2,8-diazaspiro[4.5]decan-1-one derivatives have been studied in the context of their potential as receptor interaction protein kinase 1 (RIPK1) inhibitors . These compounds have shown promising inhibitory activity against RIPK1, with one compound exhibiting an IC50 value of 92 nM .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,7-Diazaspiro[4.5]decane include a molecular weight of 140.23 g/mol, a topological polar surface area of 24.1 Ų, and a complexity of 124 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Scientific Research Applications

Synthesis of Biologically Active Compounds

This compound is utilized in the synthesis of new biologically active compounds, which are essential in pharmaceutical research and development. The process involves commercially available reagents and aims to produce compounds with significant biological activity .

Intermediate in Spirotetramat Synthesis

It serves as a key intermediate in the synthesis of spirotetramat, an insecticide used in agriculture. The synthesis process includes catalytic hydrogenation and oxidation steps, highlighting its role in creating cost-effective and high-yield agricultural chemicals .

Creation of Diazaspiro[4.5]decane Scaffolds

The compound is involved in a one-step synthesis process that produces diazaspiro[4.5]decane scaffolds with exocyclic double bonds. This domino reaction is notable for its regioselective carbon-carbon coupling and spiro scaffold formation .

Mechanism of Action

Target of Action

Similar compounds, such as 2,8-diazaspiro[45]decan-1-one derivatives, have been found to inhibit receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a key driver of various inflammatory diseases .

Mode of Action

The exact mode of action of 2,7-Diazaspiro[4It’s worth noting that the inhibition of ripk1 kinase activity can block the activation of the necroptosis pathway . This suggests that 2,7-Diazaspiro[4.5]decane dihydrochloride might interact with its targets to prevent cell death.

Biochemical Pathways

The specific biochemical pathways affected by 2,7-Diazaspiro[4If it indeed targets ripk1, it could potentially affect the necroptosis pathway . Necroptosis is a form of programmed cell death that plays a role in various pathological conditions, including inflammatory diseases .

Result of Action

The molecular and cellular effects of 2,7-Diazaspiro[4If it acts as an inhibitor of ripk1, it could potentially prevent necroptosis and thereby reduce inflammation .

Future Directions

Future research directions could involve further structural optimization of 2,8-diazaspiro[4.5]decan-1-one derivatives to enhance their potency as RIPK1 inhibitors . The high oral bioavailability and long plasma half-life of these compounds suggest their potential for development into effective therapeutic agents .

properties

IUPAC Name |

2,9-diazaspiro[4.5]decane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-8(6-9-4-1)3-5-10-7-8;;/h9-10H,1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHVVPDCZMCURSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNC2)CNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857103 | |

| Record name | 2,7-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diazaspiro[4.5]decane dihydrochloride | |

CAS RN |

1334499-87-4 | |

| Record name | 2,7-Diazaspiro[4.5]decane--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

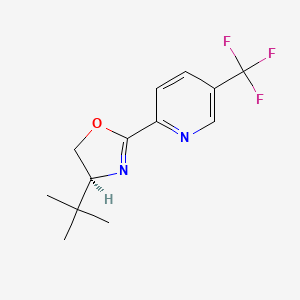

![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1403878.png)

![4-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1403881.png)

![[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1403882.png)

![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)

![(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1403890.png)

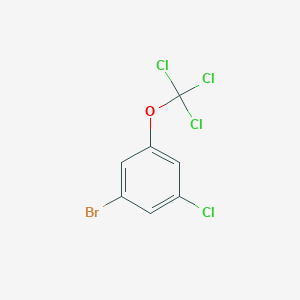

![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)